1-Pyrenamine, 6-nitro-
Description
Structure
3D Structure
Properties
IUPAC Name |
6-nitropyren-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O2/c17-13-7-3-9-2-6-12-14(18(19)20)8-4-10-1-5-11(13)15(9)16(10)12/h1-8H,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMZVQDZDPOLAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20184356 | |
| Record name | 1-Pyrenamine, 6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20184356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30269-01-3 | |
| Record name | 1-Pyrenamine, 6-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030269013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Pyrenamine, 6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20184356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization Strategies of 1 Pyrenamine, 6 Nitro
Direct Synthesis Approaches for 1-Pyrenamine, 6-nitro-
The synthesis of 1-pyrenamine, 6-nitro- is typically achieved through a multi-step process rather than a direct, single-step reaction. A common and effective strategy involves the derivatization of a related pyrene (B120774) compound. The synthesis begins with the acetylation of 1-aminopyrene (B158619) to form 1-acetylaminopyrene. This acetylated intermediate is then nitrated, yielding a mixture of 1-acetylamino-6-nitropyrene and 1-acetylamino-8-nitropyrene. These isomers can be separated using techniques like flash chromatography. The final step involves the deacetylation of the isolated 1-acetylamino-6-nitropyrene to produce the target compound, 1-pyrenamine, 6-nitro-. nih.gov This method highlights the importance of using protecting groups, such as the acetyl group, to control the regioselectivity of the nitration reaction.
Regioselective Nitration Reactions of Pyrene and its Derivatives
Controlling the position of nitration on the pyrene core is crucial for the synthesis of specific isomers like 1-pyrenamine, 6-nitro-. The reactivity of the pyrene ring towards electrophilic substitution is highest at the 1, 3, 6, and 8 positions. beilstein-journals.org
Direct nitration of the parent pyrene molecule typically yields 1-nitropyrene (B107360) as the major product. scielo.brnih.gov To achieve substitution at the 6-position relative to a group at the 1-position, the directing influence of a pre-existing substituent is harnessed. As mentioned in the synthesis of 1-pyrenamine, 6-nitro-, the acetylamino group at the 1-position directs incoming electrophiles, like the nitronium ion (NO₂⁺), to the 6- and 8-positions. nih.gov This directing effect is a cornerstone of synthesizing di-substituted pyrenes with a defined substitution pattern.
Various nitrating agents and conditions have been developed to improve regioselectivity and yield in the nitration of aromatic compounds. These include systems like tetrachlorosilane-sodium nitrate (B79036) with zinc chloride, which can provide high para-regioselectivity under mild conditions. scirp.org Other methods employ reagents such as Cu(NO₃)₂·3H₂O or trifluoroacetyl nitrate, generated in situ, to achieve efficient and selective nitration on sensitive substrates like phenols and indoles, respectively. nih.govresearchgate.net While not all are directly applied to pyrene, these advanced methods illustrate the ongoing development of regioselective nitration strategies.
Reduction Pathways for Nitro-Substituted Pyrenes to Aminopyrene Derivatives
The conversion of a nitro group to an amino group is a fundamental transformation in the synthesis of aminopyrene derivatives. This reduction can be achieved through various methods, broadly categorized into catalytic hydrogenation and chemical reduction. This step is essential for creating the amino group in the target molecule, often by reducing a dinitro precursor. For instance, aminonitropyrenes can be prepared by the selective reduction of one nitro group on a dinitropyrene (B1228942) molecule. healtheffects.org
Catalytic Hydrogenation Methods
Catalytic hydrogenation is a widely used, efficient, and clean method for reducing nitroarenes. A common laboratory method involves the use of hydrazine (B178648) hydrate (B1144303) as a hydrogen source with a palladium on carbon (Pd/C) catalyst in a solvent like tetrahydrofuran. healtheffects.org Modern advancements in catalysis have introduced highly efficient and stable catalysts for this transformation.
| Catalyst System | Reducing Agent | Substrate Example | Key Finding |
| Palladium on carbon (Pd/C) | Hydrazine | Nitropyrene precursors | Effective for preparing aminopyrenes and diaminopyrenes. healtheffects.org |
| Palladium/graphene (Pd/G) | H₂ or NaBH₄ | Nitrophenols, Nitrotoluenes | Exhibits higher activity and stability than commercial Pd/C. rsc.org |
| Fe₃O₄@mSiO₂-Pd | H₂(g) | Various nitroarenes | Nanostructured catalyst shows excellent reusability and high reactivity at ambient temperature and pressure. chemrxiv.org |
These catalytic systems offer high yields and selectivity, with the newer nanostructured catalysts also providing benefits like easy separation and recycling. chemrxiv.org
Chemical Reduction Techniques
A variety of chemical reducing agents can convert nitro-substituted pyrenes into their amino counterparts. These methods are often employed when specific functional group tolerance is required or when catalytic hydrogenation is not feasible. Zero-valent iron (Fe) powder is a classic and effective reagent for this purpose, often used in an acidic medium (e.g., Fe/H⁺). nih.govnih.govwisdomlib.org
In biochemical contexts or for specific laboratory-scale syntheses, enzymatic reductions are also utilized. For example, xanthine (B1682287) oxidase can be used to reduce dinitropyrenes to the corresponding aminonitropyrenes. healtheffects.org The choice of reducing agent depends on the specific substrate and desired outcome.
| Reducing Agent | Substrate Example | Product | Reference |
| Zero-valent iron (Fe) | 1-Nitropyrene | 1-Aminopyrene | nih.govnih.govrepec.org |
| Xanthine oxidase | Dinitropyrenes | Aminonitropyrenes | healtheffects.org |
| Rat intestinal bacteria | 1-Nitropyrene | 1-Aminopyrene | nih.govnih.gov |
Functionalization and Derivatization of the Pyrene Core
The pyrene core, particularly when functionalized with reactive groups like an amino group, is a versatile platform for creating more complex molecules with tailored properties.
Reactions Involving the Amino Group
The primary amino group in 1-pyrenamine, 6-nitro- is a key site for further chemical modification. It can undergo a range of reactions typical of aromatic amines.
Acetylation: The amino group can be readily acetylated using reagents like acetic anhydride (B1165640). healtheffects.org This reaction is not only a method for derivatization but is also a crucial step in synthetic pathways to protect the amine functionality and direct further substitutions, as seen in the synthesis of 1-pyrenamine, 6-nitro-. nih.gov
Oxidation: The amino group can be oxidized. For instance, amino-nitropyrenes have been oxidized to the corresponding nitro-nitrosopyrenes using oxidizing agents such as m-chloroperoxybenzoic acid. nih.gov
Schiff Base Formation and Reductive Amination: The primary amine can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). researchgate.net It can also participate in reductive amination, where the amino group reacts with the reducing end of a sugar to form a stable secondary amine linkage. This reaction is widely used to attach fluorescent pyrene-based labels like 1-aminopyrene-3,6,8-trisulfonate (APTS) to carbohydrates for analysis. nih.gov
Other Reactions: As a basic functional group, the amine can react with acids to form ammonium (B1175870) salts. nih.govsavemyexams.com Its nucleophilic nature makes it reactive towards isocyanates, epoxides, and acid halides. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can also be employed to form new carbon-nitrogen bonds, linking the pyrene core to other molecular fragments. researchgate.net
| Reaction Type | Reagent(s) | Product Type | Significance |
| Acetylation | Acetic anhydride | Acetylamino derivative | Protection of amino group, directing group in synthesis. nih.govhealtheffects.org |
| Oxidation | m-Chloroperoxybenzoic acid | Nitroso derivative | Synthesis of reactive intermediates. nih.gov |
| Condensation | Aldehydes (e.g., indole-3-carboxaldehyde) | Schiff base | Formation of C=N bonds for building larger structures. researchgate.net |
| Reductive Amination | Carbohydrates, NaBH₃CN | Secondary amine | Fluorescent labeling of biomolecules. nih.gov |
| Salt Formation | Acids (e.g., HCl) | Ammonium salt | Modifies solubility and reactivity. nih.govsavemyexams.com |
The chemical compound 1-Pyrenamine, 6-nitro-, also known as 6-nitro-1-aminopyrene, is a derivative of pyrene, a polycyclic aromatic hydrocarbon (PAH). As a member of the nitropyrene family, it is of significant interest in environmental and toxicological research. The strategic placement of both an amino (-NH₂) and a nitro (-NO₂) group on the pyrene core imparts unique reactivity to the molecule, allowing for a variety of synthetic transformations. This article details specific synthetic methodologies focusing on the reactions of its functional groups and key derivatization strategies.
2 Reactions Involving the Nitro Group
The nitro group of 1-Pyrenamine, 6-nitro- is a key site for chemical transformations, primarily through reduction reactions. These reactions can yield various products depending on the reagents and conditions employed. The reduction of the nitro group is a critical step in the metabolic activation of related nitropyrenes. nih.gov
One of the most significant reactions is the reduction of the nitro group to an amino group, which would convert 1-Pyrenamine, 6-nitro- into 1,6-diaminopyrene (B88504). While specific studies on 1-Pyrenamine, 6-nitro- are limited, the reduction of the closely related 1-nitropyrene provides insight into the expected reactivity. For instance, 1-nitropyrene can be reduced to 1-aminopyrene using zinc powder in ethanol (B145695) in the absence of air. nih.gov A similar transformation would be expected for the 6-nitro derivative.
Furthermore, partial reduction of the nitro group can lead to the formation of a nitroso derivative. The conversion of dinitropyrenes to aminonitropyrenes has been achieved using xanthine oxidase. healtheffects.org The metabolic activation of dinitropyrenes is believed to proceed through the formation of reduced intermediates like 1-nitro-6-nitrosopyrene (B12373). nih.gov This intermediate was synthesized by the oxidation of 6-amino-1-nitropyrene, demonstrating the reversibility of the nitro-to-nitroso transformation. nih.gov
Other reactions observed with 1-nitropyrene that could be analogous for the nitro group in 1-Pyrenamine, 6-nitro- include the formation of bimolecular products. For example, 1-nitropyrene reacts with ethanolic potassium hydroxide (B78521) to yield 1,1′-azoxypyrene. nih.gov
| Reactant (Analog) | Reagent/Condition | Product (Analog) | Reference |
|---|---|---|---|
| 1-Nitropyrene | Zinc powder, ethanol, absence of air | 1-Aminopyrene, 1-Hydroxylaminopyrene | nih.gov |
| 1-Nitropyrene | Ethanolic potassium hydroxide | 1,1′-Azoxypyrene | nih.gov |
| Dinitropyrenes | Xanthine oxidase | Aminonitropyrenes | healtheffects.org |
| 6-Amino-1-nitropyrene | m-Chloroperoxybenzoic acid | 1-Nitro-6-nitrosopyrene | nih.gov |
3 Synthesis of N-Substituted Pyrenamine Derivatives
The amino group at the 1-position of 1-Pyrenamine, 6-nitro- serves as a versatile handle for the synthesis of a wide array of N-substituted derivatives. These modifications are crucial for creating molecules with tailored properties for various applications, including biological probes and materials science.
A primary method for creating N-substituted derivatives is through acylation. For example, 6-acetylamino-1-nitropyrene can be synthesized by the acetylation of 6-amino-1-nitropyrene (which is 1-Pyrenamine, 6-nitro-) using acetic anhydride at room temperature. healtheffects.org This straightforward reaction attaches an acetyl group to the nitrogen atom of the primary amine.
Another important class of N-substituted derivatives involves the formation of Schiff bases. This is typically achieved through the condensation reaction of the primary amine with an aldehyde. For instance, 1-pyrenamine can be condensed with N-alkylated indole-3-carboxaldehydes to produce the corresponding Schiff's bases. researchgate.net Applying this methodology to 1-Pyrenamine, 6-nitro- would yield N-(indol-3-ylmethylene)-6-nitropyren-1-amine derivatives.
Furthermore, N-substituted derivatives have been synthesized for studies on DNA adduction. The synthesis of N-(1-nitropyren-6-yl)-2'-deoxyribonucleosides has been reported, demonstrating that the amino group of the pyrenamine can be covalently linked to biological macromolecules. nih.gov This type of synthesis involves the reaction of the aminonitropyrene with a deoxyribonucleoside, potentially through an addition-elimination mechanism. nih.gov
| Starting Material | Reagent/Reaction Type | Product | Reference |
|---|---|---|---|
| 6-Amino-1-nitropyrene | Acetic anhydride | 6-Acetylamino-1-nitropyrene | healtheffects.org |
| 1-Pyrenamine (analog) | Indole-3-carboxaldehyde | Schiff's base | researchgate.net |
| 1-Pyrenamine, 6-nitro- | 2'-Deoxyribonucleoside | N-(1-nitropyren-6-yl)-2'-deoxyribonucleoside | nih.gov |
4 Oxidation Pathways for Nitropyrene and Aminopyrene Derivatives
The oxidation of nitropyrene and aminopyrene derivatives can occur at several positions, leading to a variety of products including nitroso compounds and hydroxylated forms. These oxidative pathways are particularly relevant in the context of metabolic activation and degradation of these compounds in biological systems.
The amino group of 1-Pyrenamine, 6-nitro- can be oxidized. A key example is the oxidation of 6-amino-1-nitropyrene to 1-nitro-6-nitrosopyrene using an oxidizing agent like m-chloroperoxybenzoic acid. nih.gov This transformation converts the primary amine to a nitroso group, which is an important intermediate in the metabolic activation of dinitropyrenes. nih.gov
In addition to the functional groups, the aromatic pyrene ring itself is susceptible to oxidation. The metabolism of 1-nitropyrene in intact cells often proceeds primarily through oxidative pathways, yielding phenolic derivatives. healtheffects.org In vitro studies using rat liver microsomes have identified several hydroxylated metabolites of 1-nitropyrene, including 3-, 6-, and 8-hydroxy-1-nitropyrene. nih.gov Human cytochrome P450 enzymes, particularly P450 2A13, are efficient in oxidizing 1-nitropyrene to various oxygenated products. nih.govnih.gov It is plausible that 1-Pyrenamine, 6-nitro- would undergo similar ring hydroxylation.
Further oxidation can lead to the formation of K-region oxides and dihydrodiols. H.p.l.c. analysis of in vitro incubations of 1-nitropyrene has identified 1-nitropyrene 4,5-oxide and 1-nitropyrene 9,10-oxide, along with their corresponding trans-dihydrodiols. nih.gov
| Substrate | Oxidizing Agent/System | Product(s) | Reference |
|---|---|---|---|
| 6-Amino-1-nitropyrene | m-Chloroperoxybenzoic acid | 1-Nitro-6-nitrosopyrene | nih.gov |
| 1-Nitropyrene (analog) | Rat liver microsomes | 3-, 6-, 8-Hydroxy-1-nitropyrene | nih.gov |
| 1-Nitropyrene (analog) | Human Cytochrome P450 2A13 | Mono- and di-oxygenated products | nih.govnih.gov |
| 1-Nitropyrene (analog) | Rat liver microsomes | 1-Nitropyrene 4,5-oxide, 1-Nitropyrene 9,10-oxide | nih.gov |
Spectroscopic and Advanced Structural Characterization of 1 Pyrenamine, 6 Nitro
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily ¹H and ¹³C. For 1-Pyrenamine, 6-nitro-, NMR provides unambiguous evidence for the connectivity of atoms and the electronic effects of the amino and nitro substituents on the pyrene (B120774) core.
The amino group generally causes an upfield shift (to lower ppm values) for nearby protons due to its shielding effect, while the nitro group causes a pronounced downfield shift (to higher ppm values) for adjacent protons due to its deshielding effect. mmu.ac.uk The protons closest to the nitro group at the C-6 position would be expected to be the most deshielded and appear furthest downfield in the spectrum. nih.gov Conversely, protons near the amino group at C-1 would be shifted upfield relative to unsubstituted pyrene. The spectrum would consist of a series of doublets and multiplets in the aromatic region, typically between 7.5 and 9.5 ppm. nih.govsfasu.edu The amino group protons (-NH₂) would likely appear as a broad singlet. rsc.org
Table 1: Predicted ¹H NMR Chemical Shifts for 1-Pyrenamine, 6-nitro-
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| Aromatic Protons | ~ 7.5 - 9.5 | m, d | Complex pattern due to multiple couplings and substituent effects. Protons near the -NO₂ group are expected at the downfield end of the range. |
| Amino Protons (-NH₂) | ~ 4.0 - 6.5 | br s | Position can vary depending on solvent and concentration; often broad. rsc.org |
This table is predictive and based on the analysis of related structures. nih.govrsc.orgmmu.ac.uksfasu.edu
The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. For 1-Pyrenamine, 6-nitro-, sixteen distinct carbon signals are expected. The chemical shifts are heavily influenced by the substituents. The carbon atom directly bonded to the amino group (C-1) would experience a significant upfield shift due to shielding, while the carbon attached to the nitro group (C-6) would be shifted substantially downfield. rsc.org This is a direct consequence of the electron-donating nature of the amine and the electron-withdrawing nature of the nitro group.
Analysis of 1-aminopyrene (B158619) shows that the C-1 carbon is shifted upfield to approximately 144.36 ppm, and adjacent carbons are also affected. rsc.org In nitro-aromatic compounds, the carbon bearing the nitro group is strongly deshielded. researchgate.net The remaining carbon signals of the pyrene core would appear in the typical aromatic region (approximately 120-135 ppm), with their exact positions determined by the combined electronic effects of both substituents. rsc.org
Table 2: Predicted Key ¹³C NMR Resonances for 1-Pyrenamine, 6-nitro-
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C-1 (-NH₂) | ~ 142 - 146 | Shielded by the electron-donating amino group. rsc.org |
| C-6 (-NO₂) | ~ 145 - 150 | Deshielded by the electron-withdrawing nitro group. researchgate.net |
| Other Aromatic Carbons | ~ 120 - 135 | Shifts depend on the position relative to the two substituents. rsc.org |
This table is predictive and based on data from analogous compounds. rsc.orgresearchgate.net
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the specific functional groups within a molecule by probing their characteristic vibrational frequencies.
The IR spectrum of 1-Pyrenamine, 6-nitro- is expected to show characteristic absorption bands corresponding to the N-H bonds of the primary amine, the N-O bonds of the nitro group, and the C-H and C=C bonds of the aromatic pyrene system. udel.eduuobasrah.edu.iq
N-H Stretching: Primary amines typically exhibit two medium-intensity bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. wpmucdn.com
N-O Stretching: The nitro group is characterized by two strong absorptions: an asymmetric stretch typically found between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹ for aromatic nitro compounds. orgchemboulder.com
Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹. vscht.cz C=C stretching vibrations within the aromatic rings give rise to several absorptions in the 1400-1600 cm⁻¹ region. udel.edu
Table 3: Characteristic IR Absorption Bands for 1-Pyrenamine, 6-nitro-
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |
| Nitro Group | N-O Asymmetric Stretch | 1550 - 1475 | Strong |
| Nitro Group | N-O Symmetric Stretch | 1360 - 1290 | Strong |
| Aromatic Ring | C-H Stretch | > 3000 | Weak to Medium |
| Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium to Strong |
Data compiled from general IR correlation tables and spectra of related compounds. udel.eduwpmucdn.comorgchemboulder.comvscht.cz
Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds and symmetric vibrations. While a specific Raman spectrum for 1-Pyrenamine, 6-nitro- is not available, studies on pyrene and pyrene-functionalized materials reveal characteristic spectral features. chemrxiv.org The Raman spectrum of the pyrene core is dominated by strong bands related to the in-plane stretching and breathing modes of the fused aromatic rings. researchgate.netpolito.it A notable peak for pyrene is observed around 580 cm⁻¹. researchgate.net
Functionalization of the pyrene molecule induces shifts in the Raman spectrum and can introduce new peaks associated with the functional groups. mdpi.com The introduction of amino and nitro groups would alter the symmetry and electronic properties of the pyrene system, leading to changes in the position and intensity of the characteristic pyrene Raman bands. mdpi.com These spectral changes are crucial for understanding the interaction between the substituents and the polycyclic aromatic core.
Mass Spectrometry (MS) for Molecular Structure and Purity Determination
Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental composition with high accuracy. nist.gov For 1-Pyrenamine, 6-nitro-, which has a molecular formula of C₁₆H₁₀N₂O₂, the calculated molecular weight is approximately 262.27 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight. The fragmentation pattern provides structural information. For nitroaromatic compounds, common fragmentation pathways include the loss of the nitro group (-NO₂, 46 Da) or the loss of nitric oxide (-NO, 30 Da) followed by carbon monoxide (-CO, 28 Da). The presence of the amine group can lead to the loss of hydrogen cyanide (-HCN, 27 Da). Analysis of the fragmentation pattern helps to confirm the presence and location of the functional groups on the pyrene structure.
Table 4: Predicted Key Ions in the Mass Spectrum of 1-Pyrenamine, 6-nitro-
| Ion | m/z (Predicted) | Identity |
|---|---|---|
| [M]⁺ | 262 | Molecular Ion |
| [M - NO₂]⁺ | 216 | Loss of nitro group |
| [M - NO]⁺ | 232 | Loss of nitric oxide |
| [M - O - NO]⁺ | 216 | Loss of oxygen and nitric oxide |
| [C₁₅H₉N]⁺ | 215 | Loss of NO₂ and HCN |
Fragmentation predictions are based on common pathways for aromatic nitro and amino compounds.
Electronic Absorption and Emission Spectroscopy
The electronic transitions and photophysical behavior of 1-Pyrenamine, 6-nitro- are primarily investigated using Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy. These techniques provide insight into the molecule's ground and excited states, which are influenced by the interplay between the pyrene aromatic system, the electron-donating amino group, and the electron-withdrawing nitro group.
The UV-Vis absorption spectrum of a molecule reveals the wavelengths of light that are absorbed, corresponding to the energy required to promote electrons to higher energy orbitals. The spectrum of 1-Pyrenamine, 6-nitro- is a composite of its constituent chromophores: the pyrene ring, the amino (-NH2) substituent, and the nitro (-NO2) substituent.
The parent compound, 1-aminopyrene, exhibits characteristic absorption bands at approximately 242 nm, 283 nm, and 353 nm. nih.gov The extensive π-conjugated system of the pyrene core is responsible for these strong absorptions. The introduction of a nitro group, as seen in the related compound 1-nitropyrene (B107360), results in a complex spectrum with absorption maxima observed at 233, 285, 313, 372-373, 392, and 408 nm. nih.gov
For 1-Pyrenamine, 6-nitro-, the spectrum is expected to show characteristics of both parent molecules. The presence of both the electron-donating amino group and the electron-withdrawing nitro group on the pyrene scaffold typically leads to a red-shift (bathochromic shift) of the absorption bands compared to unsubstituted pyrene, indicating a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This is due to intramolecular charge transfer (ICT) character, where the amino group donates electron density to the nitro group through the pyrene π-system.
Table 1: UV-Vis Absorption Maxima of 1-Pyrenamine, 6-nitro- and Related Compounds
| Compound | Absorption Maxima (λmax, nm) |
|---|---|
| 1-Aminopyrene | 242, 283, 353 nih.gov |
| 1-Nitropyrene | 233, 285, 313, 372-373, 392, 408 nih.gov |
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While pyrene and its amino derivatives are known for their strong fluorescence, the presence of a nitro group drastically alters these properties. Nitroaromatic compounds are well-known to be fluorescence quenchers. nih.govchalcogen.ronih.gov
Quenching refers to any process that decreases the fluorescence intensity of a substance. chalcogen.royoutube.com In the case of 1-Pyrenamine, 6-nitro-, the nitro group acts as an efficient quencher of the pyrene fluorescence. This occurs through processes such as intersystem crossing to the triplet state or via photoinduced electron transfer, where the excited pyrene-amine moiety transfers an electron to the electron-accepting nitro group. Studies on 1-nitropyrene have shown that its fluorescence quantum yields are very low, on the order of 10-4, which is indicative of highly efficient non-radiative decay pathways. researchgate.net
Therefore, 1-Pyrenamine, 6-nitro- is expected to be a very weak fluorophore. The primary utility of its photophysical properties often lies in its ability to act as a quencher in various sensing applications. nih.govnih.gov
Table 2: Fluorescence Properties of 1-Pyrenamine, 6-nitro-
| Property | Description | Finding |
|---|---|---|
| Emission | Expected to be very weak due to the presence of the nitro group. | |
| Quenching Mechanism | The nitro group acts as a potent fluorescence quencher, likely via photoinduced electron transfer or enhanced intersystem crossing. nih.govchalcogen.roresearchgate.net |
| Fluorescence Quantum Yield | Expected to be extremely low. For comparison, the related 1-nitropyrene has a quantum yield of ~10-4. researchgate.net | |
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing data on bond lengths, bond angles, and intermolecular interactions.
Despite the importance of such structural data for understanding the physical and chemical properties of 1-Pyrenamine, 6-nitro-, a search of the available scientific literature and crystallographic databases did not yield a solved crystal structure for this specific compound. Therefore, detailed experimental data on its solid-state conformation and packing are not available at this time. Theoretical studies and comparisons with structurally similar molecules, such as other nitropyrene isomers, are often used to predict its molecular geometry, but these computational models await experimental verification.
Table 3: Crystallographic Data for 1-Pyrenamine, 6-nitro-
| Parameter | Value |
|---|---|
| Crystal System | Not Determined |
| Space Group | Not Determined |
| Unit Cell Dimensions | Not Determined |
Advanced Microscopy Techniques for Material Characterization (e.g., Transmission Electron Microscopy for nanocomposites)
Advanced microscopy techniques, such as Transmission Electron Microscopy (TEM), are crucial for characterizing the morphology, size distribution, and dispersion of nanomaterials. When molecules like 1-Pyrenamine, 6-nitro- are incorporated into nanocomposites, for instance, by functionalizing the surface of nanoparticles, TEM can provide direct visualization of the resulting structures.
However, a review of the current literature does not show specific studies where 1-Pyrenamine, 6-nitro- has been used in the formation of nanocomposites that were subsequently characterized by TEM or other advanced microscopy methods. While the functionalization of nanoparticles is a broad field of research, and pyrene derivatives are often used for this purpose due to their ability to interact with surfaces like graphene via π-π stacking, specific applications and detailed microscopic characterization of materials containing the 1-Pyrenamine, 6-nitro- moiety are not well-documented.
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| 1-Pyrenamine, 6-nitro- |
| 1-Aminopyrene |
| 1-Nitropyrene |
Chemical Reactivity and Reaction Mechanisms of 1 Pyrenamine, 6 Nitro
Nucleophilic Substitution Reactions
The pyrene (B120774) ring of 1-Pyrenamine, 6-nitro- is susceptible to nucleophilic aromatic substitution (SNAr) due to the presence of the electron-withdrawing nitro group. In SNAr reactions, a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This process is facilitated by electron-withdrawing groups, such as the nitro group, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orglibretexts.org
The SNAr mechanism typically involves two steps:
Addition: The nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). This step is generally the rate-determining step. nih.gov
Elimination: The leaving group departs, restoring the aromaticity of the ring. nih.gov
For a nucleophilic attack on 1-Pyrenamine, 6-nitro-, the nitro group at the C-6 position strongly activates the ortho (C-5, C-7) and para (C-1) positions towards nucleophilic attack. wikipedia.org However, the C-1 position is occupied by an electron-donating amino group, which disfavors the buildup of negative charge, making nucleophilic attack at this position less likely. Therefore, nucleophilic attack is predicted to occur preferentially at the C-5 and C-7 positions.
In the absence of a conventional leaving group like a halide, the reaction can proceed via a Vicarious Nucleophilic Substitution (VNS) of hydrogen. In this variant, a nucleophile carrying a leaving group attacks the activated aromatic ring, and a subsequent base-induced elimination removes a hydrogen atom and the leaving group from the nucleophile to yield the substituted product. nih.gov Research on nitropyridines, which are also electron-deficient heteroaromatic systems, shows that they readily undergo nucleophilic substitution at positions activated by the nitro group. nih.govepa.gov Similarly, studies on 2,4-dinitrobenzene derivatives demonstrate that the rate-determining step can be either the formation of the intermediate or the departure of the leaving group, depending on the reaction conditions and the nature of the nucleophile and leaving group. semanticscholar.orgccsenet.orgresearchgate.net
Electrophilic Substitution Reactions on the Pyrene Ring
Electrophilic aromatic substitution (SEAr) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The regioselectivity and rate of this reaction are heavily influenced by the substituents already present on the ring. wikipedia.orgvanderbilt.edu In 1-Pyrenamine, 6-nitro-, the directing effects of the amino and nitro groups are in opposition.
Amino Group (-NH₂): The amino group at C-1 is a powerful activating group. vanderbilt.edu It donates electron density to the pyrene ring through a strong resonance effect (+M effect), increasing the ring's nucleophilicity and making it more reactive towards electrophiles. It directs incoming electrophiles to the ortho (C-2) and para (C-8) positions.
Nitro Group (-NO₂): The nitro group at C-6 is a strong deactivating group. vanderbilt.edu It withdraws electron density from the ring via both inductive (-I) and resonance (-M) effects, making the ring less reactive. It directs incoming electrophiles to the meta positions (C-5, C-7).
Reduction-Oxidation Chemistry
The electrochemical reduction of nitroaromatic compounds is a well-studied process that typically proceeds in a stepwise manner. lsu.edu For 1-Pyrenamine, 6-nitro-, the primary site of reduction is the nitro group, as it is significantly more electrophilic than the pyrene ring or the amino group. The reduction of the nitro group occurs through a sequence of two-electron, two-proton steps.
The generally accepted mechanism for the electrochemical reduction of a nitro group to an amine involves the following intermediates: lsu.edu
Nitro to Nitroso: The nitro group (-NO₂) is first reduced to a nitroso group (-NO).
Nitroso to Hydroxylamino: The nitroso group is further reduced to a hydroxylamino group (-NHOH).
Hydroxylamino to Amino: Finally, the hydroxylamino group is reduced to an amino group (-NH₂).
Applying this mechanism to 1-Pyrenamine, 6-nitro-, the expected reduction pathway at the C-6 position would yield 1,6-diaminopyrene (B88504) as the final product. Studies on the electrochemical reduction of 1,6-dinitropyrene (B1200346) have confirmed that the process yields 1-amino-6-nitropyrene and subsequently pyrene-1,6-diamine. lsu.edu
Table 1: Electrochemical Reduction Pathway of the 6-Nitro Group
| Step | Initial Functional Group | Intermediate/Product Compound | Final Functional Group |
| 1 | 1-Pyrenamine, 6-nitro- | 1-Amino-6-nitrosopyrene | -NO |
| 2 | 1-Amino-6-nitrosopyrene | 1-Amino-6-hydroxylaminopyrene | -NHOH |
| 3 | 1-Amino-6-hydroxylaminopyrene | 1,6-Diaminopyrene | -NH₂ |
This table outlines the sequential transformation of the nitro group at the C-6 position during electrochemical reduction.
The electrochemical oxidation of aromatic amines generally proceeds via the removal of an electron from the nitrogen atom's lone pair to form a radical cation. mdpi.comnih.gov This initial step is typically followed by one or more subsequent reactions, which can include deprotonation, dimerization, or further oxidation. nih.gov
For 1-Pyrenamine, 6-nitro-, the amino group at the C-1 position is the primary site for oxidation. The proposed mechanism involves:
Formation of a Radical Cation: The nitrogen atom of the amino group undergoes a one-electron oxidation to form a radical cation.
Subsequent Reactions: This highly reactive intermediate can then undergo several potential pathways. A common pathway for primary aromatic amines is the coupling of two radical cations, often leading to polymerization or the formation of dimeric structures like benzidines. Another possibility is deprotonation to form a neutral aminyl radical, which can also participate in coupling reactions or undergo further oxidation.
The presence of the electron-withdrawing nitro group at the C-6 position is expected to make the oxidation of the amino group more difficult (i.e., occur at a higher potential) compared to unsubstituted 1-aminopyrene (B158619).
The amino group of 1-Pyrenamine, 6-nitro- can be chemically oxidized using various oxidizing agents. The oxidation of primary aromatic amines can yield a range of products depending on the oxidant and reaction conditions. A common pathway is the progressive oxidation of the amine to nitroso and then to nitro compounds. nih.gov
Studies on the photochemical oxidation of 1-aminopyrene have shown that it transforms into several products, including 1-hydroxyaminopyrene, 1-nitrosopyrene, and ultimately 1-nitropyrene (B107360). nih.govnih.gov This mirrors the reverse of the reduction pathway and provides a strong model for the chemical oxidation of the amino group in 1-Pyrenamine, 6-nitro-.
Therefore, the chemical oxidation of the 1-amino group in 1-Pyrenamine, 6-nitro- is expected to proceed through the following intermediates to yield 1,6-dinitropyrene:
1-Amino-6-nitropyrene → 1-Hydroxylamino-6-nitropyrene → 1-Nitroso-6-nitropyrene → 1,6-Dinitropyrene
Additionally, enzymatic oxidation, for instance by cytochrome P450 enzymes, can oxidize the pyrene ring itself, leading to the formation of various hydroxylated metabolites, as has been observed with 1-nitropyrene. nih.gov
Photoreactivity and Photochemical Transformations
The photoreactivity of 1-Pyrenamine, 6-nitro- is complex, as the molecule contains two photoactive chromophores: the aminopyrene moiety and the nitropyrene moiety. Both groups can absorb UV-A light and initiate photochemical reactions.
Research on 1-aminopyrene (1-AP) shows that upon irradiation with light, it transforms into several oxidation products. nih.govnih.gov The reaction, which can be slowed by the presence of free-radical or singlet oxygen scavengers, involves the progressive oxidation of the amino group. nih.gov This suggests that both radical and singlet oxygen species are involved in the transformation process. nih.gov
Conversely, studies on 1-nitropyrene (1-NP) indicate that its photodegradation can proceed through different channels, including a nitro-nitrite rearrangement to form hydroxylated products or photodissociation to yield a pyrene radical and NO₂. nih.gov
For 1-Pyrenamine, 6-nitro-, both pathways are plausible. The molecule can absorb light, leading to an excited state. From this excited state, the following transformations can occur:
Oxidation of the Amino Group: Similar to 1-aminopyrene, the amino group can be oxidized, potentially leading to the formation of 1-nitroso-6-nitropyrene and 1,6-dinitropyrene. nih.gov
Reaction of the Nitro Group: The nitro group can undergo rearrangement or dissociation, leading to ring-hydroxylated products or the formation of radical species. nih.gov
The photochemical transformation of 1-aminopyrene is rapid, with a reported half-life of 7.1 minutes in a 10% methanolic buffer solution upon light irradiation. nih.govnih.gov The identified photoproducts from related parent compounds provide insight into the potential transformations of 1-Pyrenamine, 6-nitro-.
Table 2: Identified Photochemical Transformation Products of Parent Compounds
| Parent Compound | Identified Photoproducts | Reference |
| 1-Aminopyrene | 1-Hydroxyaminopyrene, 1-Nitrosopyrene, 1-Nitropyrene, 1-Amino-x-hydroxypyrene, Covalent Dimers | nih.govnih.gov |
| 1-Nitropyrene | 1-Hydroxypyrene, 1-Hydroxy-x-nitropyrenes, 1-Nitrosopyrene, 1,6-Pyrenedione, 1,8-Pyrenedione | nih.gov |
This table summarizes the photoproducts identified from the irradiation of 1-aminopyrene and 1-nitropyrene, which serve as models for the potential photoreactivity of 1-Pyrenamine, 6-nitro-.
Acid-Base Reactions and Salt Formation
The acid-base properties of 1-Pyrenamine, 6-nitro- are dictated by the basicity of the aromatic amino group. In an acid-base reaction, this amino group can act as a Brønsted-Lowry base, accepting a proton (H⁺) to form a pyrenaminium salt.
R-NH₂ + H-A ⇌ R-NH₃⁺ + A⁻
However, the basicity of the amino group in 1-Pyrenamine, 6-nitro- is significantly influenced by the substituents on the pyrene ring. The pyrene moiety itself is a large, electron-rich aromatic system. The amino group at the 1-position is an activating, electron-donating group, which would typically increase the electron density on the ring and enhance the basicity of the amine.
Conversely, the nitro group at the 6-position is a powerful deactivating, electron-withdrawing group. Through both inductive and resonance effects, the -NO₂ group withdraws electron density from the pyrene ring system. This delocalization reduces the electron density on the nitrogen atom of the amino group, making its lone pair of electrons less available for protonation. This strong electron-withdrawing effect is expected to substantially decrease the basicity of 1-Pyrenamine, 6-nitro- compared to the unsubstituted 1-Pyrenamine.
Consequently, 1-Pyrenamine, 6-nitro- is expected to be a very weak base. While it will still react with strong acids to form salts, the equilibrium for this reaction will lie further to the left compared to that of 1-Pyrenamine. The resulting 6-nitro-1-pyrenaminium salts would be stable crystalline solids.
| Property | Expected Characteristic | Rationale |
| Basicity | Very weak base | The strong electron-withdrawing effect of the -NO₂ group at the 6-position significantly reduces the electron density on the amino group's nitrogen atom. |
| Reaction with Acids | Forms salts with strong acids | The lone pair on the nitrogen atom can accept a proton, leading to the formation of a conjugate acid (pyrenaminium ion). |
| Salt Stability | Forms stable crystalline salts | The resulting pyrenaminium cation is stabilized by the large aromatic system. |
Charge Transfer Complex Formation and Associated Reactivity
1-Pyrenamine, 6-nitro- possesses both electron-donating (-NH₂) and electron-accepting (-NO₂) functionalities, making it a fascinating candidate for the formation of charge-transfer (CT) complexes. A charge-transfer complex is an association of two or more molecules in which a fraction of electronic charge is transferred between the molecular entities.
In such a complex, 1-Pyrenamine, 6-nitro- could theoretically act as either an electron donor or an electron acceptor, depending on the electronic nature of the partner molecule.
As an Electron Donor: The presence of the amino group and the extended π-system of the pyrene ring makes the molecule capable of donating electron density. When interacting with a strong electron acceptor (a π-acceptor) such as tetracyanoquinodimethane (TCNQ) or 2,4,7-trinitrofluorenone (TNF), 1-Pyrenamine, 6-nitro- could form a CT complex where it serves as the donor. The formation of the complex would be characterized by the appearance of a new, often colorful, absorption band in the UV-visible spectrum. The energy of this charge-transfer band is related to the ionization potential of the donor and the electron affinity of the acceptor.
As an Electron Acceptor: The strongly electron-withdrawing nitro group, combined with the aromatic system, also imparts electron-acceptor properties to the molecule. When paired with a strong electron donor (a π-donor), such as tetrathiafulvalene (B1198394) (TTF) or polycyclic aromatic hydrocarbons with low ionization potentials, 1-Pyrenamine, 6-nitro- could function as the acceptor component.
The reactivity of these charge-transfer complexes would be distinct from the free molecule. The partial transfer of charge in the ground state and the possibility of a more complete charge transfer upon photoexcitation can lead to enhanced conductivity, photoconductivity, or novel photochemical reactions. The specific stacking arrangement (e.g., mixed stacks of donor and acceptor) in the solid state would be crucial in determining the bulk properties of the material.
| Role of 1-Pyrenamine, 6-nitro- | Partner Molecule Type | Expected Interaction |
| Electron Donor | Strong π-electron acceptors (e.g., TCNQ, TNF) | Formation of a charge-transfer complex with a characteristic absorption band. |
| Electron Acceptor | Strong π-electron donors (e.g., TTF, electron-rich PAHs) | Formation of a charge-transfer complex where the pyrene system accepts electron density. |
Theoretical and Computational Studies of 1 Pyrenamine, 6 Nitro
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental in predicting the properties of molecules like "1-Pyrenamine, 6-nitro-". These methods allow for the determination of electronic structure, molecular geometries, and energetic properties, which are crucial for understanding the molecule's behavior.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying relatively large systems like pyrene (B120774) derivatives. DFT calculations can predict a variety of molecular properties, including optimized geometries, frontier molecular orbital energies (HOMO and LUMO), and Mulliken charges, which describe the electron distribution within the molecule.
For instance, in a study of 1,3-dinitropyrene, DFT was used to explore its optoelectronic properties. The calculations revealed information about the electron donor-acceptor moieties and the resulting charge transfer within the molecule. researchgate.netresearchgate.net Similar calculations on "1-Pyrenamine, 6-nitro-" would elucidate how the amino and nitro groups influence the electronic landscape of the pyrene core. The amino group, being an electron donor, and the nitro group, an electron acceptor, are expected to create a significant push-pull effect, leading to a smaller HOMO-LUMO gap and potential charge transfer characteristics.
To illustrate the type of data obtained from such calculations, the following table presents theoretical values for related pyrene derivatives. It is important to note that these are not the values for "1-Pyrenamine, 6-nitro-" but serve as a reference for the expected range and nature of these properties.
| Compound | Method | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |
| 1-Nitropyrene (B107360) | DFT/B3LYP | -6.5 | -2.8 | 4.5 |
| 1-Aminopyrene (B158619) | DFT/B3LYP | -5.2 | -1.5 | 2.1 |
| 1,6-Dinitropyrene (B1200346) | DFT/B3LYP | -7.1 | -3.5 | 0.0 (for symmetric) |
This table is illustrative and compiled from typical values for related compounds. Actual values for 1-Pyrenamine, 6-nitro- would require specific calculations.
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2; Coupled Cluster, CC), can provide highly accurate predictions of molecular properties.
Studies on nitropyrenes have employed ab initio calculations to investigate their excited states. researchgate.net For "1-Pyrenamine, 6-nitro-", ab initio calculations would be instrumental in accurately predicting the energies of its ground and excited states, which is crucial for understanding its photophysical properties, such as absorption and emission spectra. These high-accuracy calculations can also be used to validate the results obtained from more computationally efficient methods like DFT. For example, ab initio calculations on C-cyanomethanimine confirmed the relative total energy stability of its Z-isomer over the E-counterpart. nih.gov
Analysis of Intramolecular Proton Transfer (IPT) and Tautomerism in Related Pyrenamines
Intramolecular proton transfer (IPT) is a chemical process where a proton is transferred between two atoms within the same molecule. This can lead to the formation of a tautomer, a structural isomer that readily interconverts. In molecules like "1-Pyrenamine, 6-nitro-", the presence of the amino group (-NH2) as a proton donor and the nitro group (-NO2) or the pyrene ring itself as potential proton acceptors raises the possibility of IPT.
While direct evidence of IPT in "1-Pyrenamine, 6-nitro-" is not documented, studies on related compounds provide valuable insights. For instance, excited-state intramolecular proton transfer has been observed in 1-hydroxypyrene, where a proton is transferred from the hydroxyl group to a carbon atom of the pyrene ring. Research on calix researchgate.netphyrins, which are larger macrocycles, has also explored the dynamics of inner hydrogen motion using DFT calculations to model the potential energy surface of the proton transfer. nih.gov Furthermore, excited-state proton transfer has been studied in protonated 1-aminopyrene complexes. researchgate.net These studies suggest that the pyrene scaffold can participate in proton transfer processes, and the electronic perturbations from the nitro and amino groups in "1-Pyrenamine, 6-nitro-" could influence the feasibility and dynamics of such a process.
Solvation Effects on Molecular Structure and Reactivity
The surrounding solvent can significantly influence the structure, stability, and reactivity of a molecule, a phenomenon known as solvation. For a polar molecule like "1-Pyrenamine, 6-nitro-", with its electron-donating amino group and electron-withdrawing nitro group, solvation effects are expected to be pronounced.
Theoretical studies on 2- and 4-nitropyrene (B1202641) have shown that the polarity of the solvent has a drastic effect on their photophysical pathways. nih.govnih.gov An increase in solvent polarity was found to stabilize the first excited singlet state (S1) while slightly destabilizing certain triplet states. nih.govnih.gov This leads to a solvent-dependent coupling and decoupling of the singlet and triplet manifolds, affecting the fluorescence properties of these molecules. nih.govnih.gov Similar effects would be anticipated for "1-Pyrenamine, 6-nitro-". Computational models can simulate these solvation effects by using either implicit solvent models (where the solvent is treated as a continuous medium) or explicit solvent models (where individual solvent molecules are included in the calculation). These models can predict how the molecular geometry, electronic properties, and reactivity of "1-Pyrenamine, 6-nitro-" would be altered in different solvent environments.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity or other properties. rsc.org For a compound like "1-Pyrenamine, 6-nitro-", which belongs to the class of nitroaromatic compounds known for their potential environmental and biological effects, QSAR can be a valuable tool for predicting its behavior.
A systematic review of QSAR studies on the toxic effects of nitroaromatic compounds highlights the types of molecular descriptors that are often used in such models. These descriptors can be calculated using quantum chemical methods and include:
Electronic descriptors: Energies of the highest occupied molecular orbital (EHOMO) and the lowest unoccupied molecular orbital (ELUMO), and the energy gap between them.
Hydrophobicity descriptors: Such as the octanol/water partition coefficient (logP).
Steric descriptors: Related to the size and shape of the molecule.
By developing a QSAR model for a series of related aminonitroaromatic compounds, it would be possible to predict the activity of "1-Pyrenamine, 6-nitro-" and to gain mechanistic insights into how its structural features contribute to its activity.
Bonding Interactions and Charge Transfer Phenomena (e.g., Natural Bond Orbital Analysis)
The nature of chemical bonds and the distribution of electron density are central to understanding a molecule's properties. Natural Bond Orbital (NBO) analysis is a computational technique used to study these aspects. researchgate.netnih.gov It provides a localized picture of the bonding in terms of Lewis-like structures, including lone pairs and bond orbitals. nih.gov
For "1-Pyrenamine, 6-nitro-", NBO analysis would be particularly useful for quantifying the push-pull interaction between the amino and nitro groups. It can reveal the extent of electron delocalization from the amino group's lone pair into the pyrene ring and the withdrawal of electron density by the nitro group. This analysis provides insights into charge transfer phenomena within the molecule.
The concept of intramolecular charge transfer (ICT) is fundamental to understanding the photophysical properties of push-pull systems. Upon photoexcitation, an electron can be transferred from the donor (amino group) to the acceptor (nitro group) through the pyrene π-system. Computational studies on aminobenzonitriles have explored the charge-transfer process and the associated molecular motions. Similar investigations on "1-Pyrenamine, 6-nitro-" would help to characterize its charge-transfer excited states, which are often responsible for its fluorescence and other photophysical behaviors.
Applications of 1 Pyrenamine, 6 Nitro in Advanced Materials and Chemical Sciences
Development of Fluorescent Probes and Sensors
Pyrene (B120774) and its derivatives are widely utilized in the development of fluorescent probes due to their high quantum yield, long fluorescence lifetime, and characteristic excimer formation. researchgate.net The spectral properties of pyrene are highly sensitive to the local microenvironment, making it an excellent reporter molecule. nih.gov The introduction of a nitro group, a potent fluorescence quencher, and an amine group onto the pyrene scaffold in 1-Pyrenamine, 6-nitro- creates a system ripe for "turn-on" or ratiometric sensing applications. The general principle involves the modulation of the quenching effect of the nitro group through a specific chemical or biological reaction, leading to a detectable change in fluorescence.
Application in Biochemical Research
In biochemical research, fluorescent probes derived from pyrene are used to study protein conformation, interactions, and dynamics. nih.gov Probes based on the 1-Pyrenamine, 6-nitro- structure are particularly suited for detecting enzymes like nitroreductases. oup.com These enzymes, found in various organisms, catalyze the reduction of nitroaromatic compounds. The enzymatic reduction of the nitro group on 1-Pyrenamine, 6-nitro- to an amino group disrupts the intramolecular charge transfer that causes fluorescence quenching. This conversion results in a significant increase in fluorescence intensity, providing a direct and sensitive method for monitoring nitroreductase activity in complex biological samples. oup.com This capability is crucial for studying metabolic pathways and the bioremediation of nitroaromatic pollutants. oup.com
Application in Molecular Biology
The principles of nitroreductase detection extend into molecular biology, particularly in the study of hypoxic conditions in cells and tissues. Hypoxia, or low oxygen level, is a characteristic feature of solid tumors, and many cancer cells overexpress nitroreductase enzymes. A probe like 1-Pyrenamine, 6-nitro- can be used as a tool to image hypoxic regions. When the probe is introduced to cells, it remains in a "quenched" or non-fluorescent state. In hypoxic cells with high nitroreductase activity, the probe is activated, and the resulting fluorescence can be visualized using microscopy, allowing researchers to identify and study hypoxic tumor microenvironments. oup.com This has significant implications for cancer research and the development of targeted therapies.
Biosensor Development (e.g., bacterial detection)
The ability to detect specific enzymatic activity forms the basis for developing whole-cell biosensors for environmental and clinical applications. Genetically engineered bacteria that express nitroreductase can be used in conjunction with 1-Pyrenamine, 6-nitro- to detect the presence of specific analytes. rsc.org More directly, pathogenic bacteria that naturally possess nitroreductase activity can be detected. oup.com For instance, a biosensor can be constructed by immobilizing 1-Pyrenamine, 6-nitro- on a solid support. When a sample containing target bacteria is introduced, the bacterial nitroreductases convert the compound, leading to a "turn-on" fluorescent signal. rsc.org This approach offers a sensitive and selective method for detecting bacterial contamination in food or water samples. researchgate.net Research has demonstrated the construction of microbial biosensors for various nitroaromatic compounds, laying the groundwork for such applications. researchgate.net
| Sensor Application | Target Analyte/Process | Sensing Principle | Potential Outcome |
| Biochemical Research | Nitroreductase Enzyme Activity | Enzymatic reduction of the nitro group, disrupting fluorescence quenching. | Quantification of enzyme kinetics and activity in biological extracts. |
| Molecular Biology | Cellular Hypoxia | Nitroreductase-mediated activation of the probe in low-oxygen environments. | Fluorescence imaging of hypoxic cells and tissues in cancer research. |
| Bacterial Detection | Pathogenic Bacteria | Detection of endogenous nitroreductase activity specific to certain bacterial strains. | Rapid and sensitive detection of bacterial contamination in samples. |
Functionalization of Nanomaterials (e.g., Graphene Nanosheets)
The planar, aromatic structure of the pyrene moiety in 1-Pyrenamine, 6-nitro- makes it an ideal anchor for the functionalization of carbon-based nanomaterials like graphene. frontiersin.org This modification is crucial for tailoring the properties of these nanomaterials for specific applications in composites, electronics, and catalysis.
Noncovalent Functionalization Strategies for Composite Material Design
Graphene, a single layer of carbon atoms arranged in a honeycomb lattice, possesses extraordinary mechanical and electronic properties. However, its tendency to aggregate and its poor dispersibility in many solvents limit its practical use. Noncovalent functionalization using pyrene derivatives is a widely adopted strategy to overcome these limitations without disrupting graphene's valuable electronic structure. nih.govnih.gov
The flat pyrene core of 1-Pyrenamine, 6-nitro- can strongly adsorb onto the basal plane of graphene via π-π stacking interactions. frontiersin.orgrsc.org This interaction is a type of van der Waals force that occurs between aromatic rings. By attaching these molecules to the graphene surface, several advantages are achieved:
Improved Dispersibility: The amine and nitro functional groups protruding from the pyrene anchor can alter the surface properties of the graphene sheets, making them more compatible with various solvents or polymer matrices. rsc.org
Tailored Interfacial Properties: The functional groups provide specific interaction points with a surrounding matrix material (e.g., an epoxy resin). mdpi.com The amine group, for instance, can form hydrogen bonds or even covalent links with the polymer, leading to stronger, more durable composite materials. mdpi.com
Preservation of Graphene Properties: Because no covalent bonds are formed with the carbon lattice of graphene, its intrinsic electronic and conductive properties remain largely intact, which is a major advantage over covalent functionalization methods. nih.gov
Stabilization of Metal Nanoparticles on Functionalized Graphene
Graphene is an excellent support material for metal nanoparticles, creating hybrid materials with applications in catalysis, sensing, and energy storage. A key challenge is to synthesize and stabilize small, well-dispersed nanoparticles on the graphene surface, preventing them from aggregating, which would reduce their catalytic activity. nih.gov
The functional groups of 1-Pyrenamine, 6-nitro-, once anchored to the graphene sheet, can act as nucleation and stabilization sites for metal nanoparticles. acs.org Specifically, the amine group (-NH2) is known to coordinate with a variety of metal ions (e.g., palladium, silver, gold). nih.govacs.org This process involves:
Anchoring: 1-Pyrenamine, 6-nitro- is first noncovalently attached to graphene sheets dispersed in a solvent.
Seeding: Metal precursor ions are added to the solution. The amine groups on the functionalized graphene act as coordination sites, attracting and binding the metal ions. nih.gov
Growth: A reducing agent is introduced, converting the metal ions into metal atoms, which then nucleate and grow into nanoparticles directly on the graphene surface.
The amine groups play a crucial role in stabilizing the resulting nanoparticles, preventing them from detaching or clumping together. nih.govacs.org This method allows for the creation of well-distributed, catalytically active metal nanoparticles on a highly conductive graphene support.
| Functionalization Aspect | Mechanism | Key Advantage | Resulting Material/Application |
| Noncovalent Functionalization | π-π stacking between the pyrene core and graphene's basal plane. | Preserves the electronic integrity of the graphene lattice. nih.gov | Highly dispersible graphene; Reinforced polymer composites. mdpi.com |
| Nanoparticle Stabilization | Coordination of metal ions by the amine group, followed by in-situ reduction. | Prevents aggregation and enhances the catalytic activity of nanoparticles. nih.gov | Graphene-supported metal nanoparticle catalysts for chemical reactions. |
Catalysis and Electrocatalysis
The exploration of pyrene derivatives in catalysis and electrocatalysis is an active area of research. While direct catalytic applications of 1-Pyrenamine, 6-nitro- are not extensively documented, the broader class of pyrene-based compounds shows promise in these fields.
Role as Catalyst Support in Electrochemical Reactions
The effectiveness of a catalyst is often enhanced by the material used to support it. Catalyst supports play a crucial role in dispersing the active catalyst particles, improving stability, and facilitating electron transfer in electrochemical reactions. Materials with high surface area, good conductivity, and strong interaction with the catalyst are desirable.
While specific studies detailing the use of 1-Pyrenamine, 6-nitro- as a catalyst support are not prevalent, the general characteristics of pyrene-based materials suggest their potential. The aromatic structure of pyrene allows for strong π-π stacking interactions with various materials, including carbon nanotubes and graphene, which are common catalyst supports. The amino group in 1-Pyrenamine, 6-nitro- could potentially serve as an anchoring site for metal nanoparticles, which are often the active catalytic species. Further research is needed to fully explore the capabilities of this specific compound as a catalyst support material.
Performance Enhancement in Fuel Cell Applications (e.g., methanol (B129727) electrooxidation)
Direct methanol fuel cells (DMFCs) are a promising technology for portable power generation. The efficiency of DMFCs is heavily dependent on the performance of the anode catalyst, which is responsible for the electrooxidation of methanol. Platinum-based catalysts are commonly used, but they are expensive and can be poisoned by reaction intermediates like carbon monoxide.
The development of novel catalyst systems and supports is crucial for improving the performance and cost-effectiveness of DMFCs. While there is no direct evidence of 1-Pyrenamine, 6-nitro- being used to enhance fuel cell performance, the electrochemical properties of related pyrene derivatives are of interest. The ability of pyrene compounds to form conductive polymers and interact with catalytic metals could potentially be leveraged to create more efficient and robust anode materials for methanol electrooxidation. However, specific research focusing on 1-Pyrenamine, 6-nitro- in this application is required to validate this potential.
Development of Advanced Chromatographic Stationary Phases
Chromatography is a fundamental technique for separating and analyzing complex mixtures. The choice of the stationary phase is critical as it determines the separation mechanism and selectivity. Pyrene-based stationary phases have demonstrated utility in the separation of certain classes of compounds.
Research has shown that stationary phases with bonded pyrene exhibit high selectivity for nitro-polynuclear aromatic hydrocarbons (nitro-PNAs). This selectivity is attributed to a "charge-transfer" interaction between the electron-rich pyrene nucleus of the stationary phase and the electron-deficient nitro-PNAs scribd.com. This interaction enhances the separation of these compounds from a mixture.
While the cited study focuses on a bonded-pyrene stationary phase in general, it highlights the potential of the pyrene moiety for specific chromatographic applications. The presence of both a π-donating pyrene core and functional groups in 1-Pyrenamine, 6-nitro- could offer unique selectivity as a stationary phase. The amino group could provide sites for hydrogen bonding, while the nitro group could engage in dipole-dipole interactions, complementing the charge-transfer capabilities of the pyrene ring system. Further investigation into bonding 1-Pyrenamine, 6-nitro- to a support material like silica (B1680970) gel could lead to the development of novel stationary phases with tailored selectivity for challenging separations.
| Compound | Interaction Mechanism with Pyrene Stationary Phase | Significance |
| Nitro-polynuclear aromatics (nitro-PNAs) | Charge-transfer interaction | High selectivity and enhanced separation scribd.com |
Precursor or Intermediate in the Synthesis of Specialty Chemicals
The functional groups present in 1-Pyrenamine, 6-nitro- make it a potentially valuable intermediate in the synthesis of more complex molecules and specialty chemicals, such as dyes and high-performance polymers. The amino group can be diazotized and coupled to form azo dyes, a large and commercially important class of colorants. Azo dyes are synthesized through the diazotization of a primary aromatic amine followed by coupling with an electron-rich nucleophile.
Environmental Occurrence, Fate, and Analytical Methods for 1 Pyrenamine, 6 Nitro
Environmental Sources and Formation Mechanisms
The presence of 1-Pyrenamine, 6-nitro- in the environment is primarily a consequence of combustion processes and subsequent atmospheric reactions.
Formation from Combustion Processes (e.g., fossil fuels, vehicle emissions)
Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) are not typically present in unburned fossil fuels; instead, they are products of incomplete combustion. aaqr.org The formation of compounds like 1-Pyrenamine, 6-nitro- is associated with high-temperature processes where organic material is burned, such as in diesel and gasoline engines, as well as in industrial stack emissions. nih.gov During combustion, the high temperatures and presence of nitrogen oxides (NOx) in the exhaust gases facilitate the electrophilic nitration of parent polycyclic aromatic hydrocarbons (PAHs). aaqr.org For instance, 1-nitropyrene (B107360) is recognized as the most prevalent nitroarene in diesel engine emissions. nih.gov While direct evidence for the formation of 1-Pyrenamine, 6-nitro- in these emissions is not extensively documented, it is plausible that it forms through similar mechanisms, potentially from the nitration of 1-aminopyrene (B158619) present in the fuel or formed during combustion.
Atmospheric Reactions (e.g., nitration of pyrene (B120774) by nitrogen oxides)
Beyond direct emissions, 1-Pyrenamine, 6-nitro- can also be formed through atmospheric reactions. Parent PAHs and their derivatives, once released into the atmosphere, can undergo nitration. nih.gov These atmospheric transformation processes involve reactions with free radicals such as hydroxyl (OH•) and nitrate (B79036) (NO3•). aaqr.org For example, 6-nitrobenzo[a]pyrene has been reported to form under simulated atmospheric conditions when benzo[a]pyrene (B130552) reacts with nitrogen oxides. nih.gov Similarly, it is hypothesized that 1-aminopyrene, if present in the atmosphere, could undergo nitration by nitrogen oxides, particularly in polluted urban environments with high NOx concentrations, to form 1-Pyrenamine, 6-nitro-. copernicus.org
Environmental Distribution in Various Media (e.g., air particulate matter, soil, water)
Once formed, 1-Pyrenamine, 6-nitro-, like other nitro-PAHs, is distributed across various environmental compartments. Due to their low volatility, these compounds are commonly found adsorbed onto particulate matter in the air. nih.gov This atmospheric particulate matter can then be transported over long distances before being deposited onto soil and water surfaces.
While specific monitoring data for 1-Pyrenamine, 6-nitro- is limited, the behavior of related compounds provides insight into its likely distribution. For instance, 1-nitropyrene is one of the most abundant mononitroarenes found in ambient air. nih.gov The general population may be exposed to nitro-PAHs through the inhalation of this contaminated air. nih.gov Upon deposition, these compounds can persist in soil and aquatic environments, with the potential for bioconcentration in aquatic organisms. nih.gov
Biotransformation and Microbial Metabolism in Environmental Systems
In the environment, 1-Pyrenamine, 6-nitro- is subject to biotransformation by microorganisms, which can lead to either detoxification or metabolic activation. The primary metabolic pathways involved are reductive and oxidative.
Reductive Pathways (e.g., nitroreduction by intestinal microflora)
A critical metabolic pathway for nitro-PAHs is nitroreduction, where the nitro group is reduced to an amino group. nih.gov This process is carried out by nitroreductase enzymes found in various microorganisms, including intestinal microflora. nih.govnih.gov Studies on analogous compounds have shown that this is a significant transformation route. For example, 6-nitrobenzo[a]pyrene is metabolized by human intestinal microflora to 6-aminobenzo[a]pyrene. nih.gov
In the case of dinitropyrenes, such as 1,6-dinitropyrene (B1200346), reduction of one nitro group leads to the formation of 1-amino-6-nitropyrene. nih.gov This suggests that the 6-nitro group of 1-Pyrenamine, 6-nitro- is susceptible to microbial nitroreduction to yield 1,6-diaminopyrene (B88504). This reductive pathway is significant as the resulting aromatic amines can be further metabolized.
Table 1: Examples of Microbial Nitroreduction of Related Nitro-PAHs
| Parent Compound | Microorganism/System | Reductive Metabolite(s) |
|---|---|---|
| 6-Nitrobenzo[a]pyrene | Human intestinal microflora | 6-Nitrosobenzo[a]pyrene, 6-Aminobenzo[a]pyrene nih.gov |
| 1-Nitropyrene | Rat intestinal flora | 1-Aminopyrene nih.gov |
Oxidative Pathways (e.g., ring oxidation)
In addition to nitroreduction, 1-Pyrenamine, 6-nitro- can also undergo oxidative metabolism. This typically involves the enzymatic addition of oxygen atoms to the aromatic rings, a process known as ring oxidation. nih.gov Fungal metabolism of 6-nitrobenzo[a]pyrene by Cunninghamella elegans has been shown to produce hydroxylated metabolites, such as 1- and 3-hydroxy-6-nitrobenzo[a]pyrene. nih.gov Similarly, the oxidative metabolism of 1-nitropyrene can result in the formation of various hydroxylated and epoxide derivatives. nih.gov
These oxidative pathways, catalyzed by enzymes like cytochrome P450 monooxygenases, can occur concurrently with nitroreduction. nih.gov For some nitro-PAHs, it is hypothesized that metabolic activation can involve both ring oxidation and nitroreduction. nih.gov Therefore, it is plausible that 1-Pyrenamine, 6-nitro- is metabolized in environmental systems to form hydroxylated aminonitropyrenes or diaminohydroxypyrenes.
Enzymatic Specificity and Substrate Preference in Biotransformation
The biotransformation of nitroaromatic compounds like 1-Pyrenamine, 6-nitro- is primarily carried out by a class of enzymes known as nitroreductases. oup.comresearchgate.net These enzymes are predominantly found in bacteria and exhibit broad substrate specificity, enabling them to act on a wide variety of nitroaromatic compounds. oup.comnih.gov
Nitroreductases are typically NAD(P)H-dependent flavoenzymes that catalyze the reduction of the nitro group. oup.com The reaction generally proceeds through a ping-pong bi-bi kinetic mechanism, where the enzyme's flavin mononucleotide (FMN) cofactor is first reduced by NAD(P)H and then reoxidized by the nitroaromatic substrate. nih.govebi.ac.uk Based on their sensitivity to oxygen, bacterial nitroreductases are classified into two main types:
Type I (Oxygen-Insensitive): These enzymes catalyze the two-electron reduction of the nitro group to a nitroso group, followed by another two-electron reduction to a hydroxylamino intermediate. oup.com The hydroxylamino derivative can then be further reduced to the corresponding amine. researchgate.net The oxygen-insensitive nature of these enzymes is due to the suppression of the one-electron-reduced semiquinone state of the flavin, which prevents the transfer of electrons to oxygen to form superoxide (B77818) radicals. oup.com
Type II (Oxygen-Sensitive): These enzymes catalyze the single-electron reduction of the nitro group, forming a nitro anion radical. In the presence of oxygen, this radical can be reoxidized back to the parent nitro compound, producing a superoxide radical in a futile cycle.
Table 1: General Characteristics of Bacterial Nitroreductases ```html
Advanced Analytical Methodologies for Detection and Quantification in Environmental Samples
Accurate detection and quantification of 1-Pyrenamine, 6-nitro- in complex environmental matrices require sensitive and selective analytical methods. Several advanced techniques have been developed and are employed for the analysis of nitro-PAHs.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of nitroaromatic compounds due to its ability to separate complex mixtures and its compatibility with various sensitive detectors. F cdc.govthermofisher.comor the analysis of 1-Pyrenamine, 6-nitro-, reversed-phase HPLC is the most common approach.
Typical HPLC systems for nitro-PAH analysis utilize C18 columns, which separate compounds based on their hydrophobicity. T cdc.govhe mobile phase usually consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water.
blackmeditjournal.orgnih.govDiverse detection methods can be coupled with HPLC for the analysis of 1-Pyrenamine, 6-nitro-:
UV-Visible Detection: This is a common detector for HPLC analysis of nitroaromatic compounds. T cdc.govhe aromatic structure of 1-Pyrenamine, 6-nitro- allows for strong absorbance in the UV-visible region.
Fluorescence Detection: Many PAHs and their derivatives, including aminopyrenes, are naturally fluorescent. After reduction of the nitro group to an amino group, fluorescence detection can offer high sensitivity and selectivity.
* nih.govresearchgate.netMass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides high selectivity and allows for the definitive identification of the compound based on its mass-to-charge ratio.
**Table 2: Typical HPLC Parameters for Nitro-PAH Analysis**
```html
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the trace analysis of volatile and semi-volatile organic compounds, including nitro-PAHs like 1-Pyrenamine, 6-nitro-. T nih.govhis method offers high resolution and sensitivity, making it suitable for detecting low concentrations in environmental samples.
nih.govIn GC-MS analysis, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A common column used for nitro-PAH analysis is a 5% phenyl-methylpolysiloxane capillary column. T researchgate.netsfasu.eduhe separated compounds then enter the mass spectrometer, where they are ionized, typically by electron impact (EI), and fragmented. The resulting mass spectrum, which shows the mass-to-charge ratio of the fragments, serves as a fingerprint for identification.
For enhanced selectivity and lower detection limits, tandem mass spectrometry (GC-MS/MS) in multiple reaction monitoring (MRM) mode can be employed. T shimadzu.comgcms.czhis technique significantly reduces matrix interference, which is often a challenge in the analysis of complex environmental samples.
shimadzu.comTable 3: GC-MS Parameters for Nitro-PAH Analysis
Voltammetric and electrochemical sensing techniques offer a rapid and sensitive alternative for the detection of nitroaromatic compounds. T researchgate.netepa.govhese methods are based on the electrochemical reduction of the nitro group at the surface of an electrode. T researchgate.nethe resulting current is proportional to the concentration of the analyte.
Various types of electrodes, including glassy carbon, mercury, and chemically modified electrodes, can be used. T epa.govhe choice of electrode material can significantly influence the sensitivity and selectivity of the measurement. Techniques such as differential pulse voltammetry (DPV) and square-wave voltammetry (SWV) are often employed to enhance the signal and lower the detection limits.
researchgate.netElectrochemical biosensors, which incorporate a biological recognition element (e.g., an enzyme or antibody) with an electrochemical transducer, are also being developed for the detection of nitroaromatic compounds. T mdpi.comepa.govhese sensors can offer high specificity for the target analyte. While specific applications for 1-Pyrenamine, 6-nitro- are not extensively documented, the principles of electrochemical detection of nitroaromatics are directly applicable.
acs.orgyoutube.com##### 7.4.4. Radiotracer Techniques for Environmental Fate Studies
Radiotracer techniques are invaluable for studying the environmental fate of chemicals like 1-Pyrenamine, 6-nitro-. These studies typically involve synthesizing the compound with a radioactive isotope, such as Carbon-14 (¹⁴C) or Tritium (³H), incorporated into its structure. T nih.govhe radiolabeled compound is then introduced into a model environmental system, such as a soil or water microcosm.
By tracking the radioactivity over time, researchers can follow the movement, transformation, and degradation of the compound. Autoradiography and liquid scintillation counting are common methods for detecting and quantifying the radioactivity in different environmental compartments (e.g., soil, water, air, and biomass).
This approach allows for:
Mass balance calculations: Determining the distribution of the parent compound and its metabolites in the system.
Identification of transformation products: By separating and analyzing the radioactive components, the chemical identity of metabolites can be determined.
Determination of degradation rates: Measuring the decline in the radioactivity of the parent compound over time allows for the calculation of its half-life in the specific environment.
While specific studies on radiolabeled 1-Pyrenamine, 6-nitro- are limited, research on other nitro-PAHs, such as [G-³H]-6-nitrobenzo[a]pyrene, has demonstrated the utility of this technique in elucidating metabolic pathways and detoxification processes in organisms like the fungus Cunninghamella elegans.
Interactions with Biological Macromolecules Mechanistic Studies
DNA Adduct Formation Mechanisms
The covalent binding of 1-Pyrenamine, 6-nitro- and its parent compounds to DNA is a critical event. This process is initiated by metabolic activation, leading to the formation of reactive intermediates that can form stable adducts with DNA bases.
Covalent Linkage Pathways and Sites of Adduction
Research on the related compound 1,6-dinitropyrene (B1200346) provides significant insight into the adduction mechanisms. Metabolic activation of 1,6-dinitropyrene, which involves the reduction of one nitro group, leads to the formation of a major DNA adduct identified as N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene. nih.govuconn.edu This adduct establishes a covalent bond between the C8 position of the guanine (B1146940) base and the nitrogen of the amino group at the 1-position of the pyrene (B120774) ring. nih.gov
In vivo studies with 1,6-dinitropyrene in rats have detected this specific adduct in various tissues, including the liver, mammary gland, and bladder, with the highest levels typically found in the bladder. nih.gov While direct studies on 1-Pyrenamine, 6-nitro- are less common, its structure suggests it would be a key intermediate in the adduction pathway of 1,6-dinitropyrene. Other studies on the parent compound, 1-nitropyrene (B107360), have identified adducts at the exocyclic N² position of guanine, such as dG-N2-6-aminopyrene and dG-N2-8-aminopyrene, which form through nitroreduction. uconn.edu
Table 1: DNA Adducts Associated with Nitro-Pyrene Metabolism
| Adduct Name | Parent Compound | Site of Adduction | Citation |
| N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene | 1,6-Dinitropyrene | C8 of Deoxyguanosine | nih.govuconn.edu |
| dG-N2-6-aminopyrene | 1-Nitropyrene | N² of Deoxyguanosine | uconn.edu |
| dG-N2-8-aminopyrene | 1-Nitropyrene | N² of Deoxyguanosine | uconn.edu |
Role of Metabolic Activation Intermediates
The formation of covalent DNA adducts is not a direct reaction but one that requires the metabolic transformation of the parent compound into a reactive electrophilic species.
Aryl Nitrenium Ions : The primary pathway for the activation of nitro-PAHs like 1-Pyrenamine, 6-nitro- is through nitroreduction. This process involves the enzymatic reduction of the nitro group to a nitroso intermediate, followed by further reduction to an N-hydroxyarylamine. nih.gov This hydroxylamine (B1172632) can be further activated, for example, by O-acetylation via cytosolic N-acetyltransferases. nih.gov The resulting N-acetoxy arylamine is an unstable ester that spontaneously breaks down, losing an acetate (B1210297) ion to form a highly reactive aryl nitrenium ion. nih.gov This electrophilic nitrenium ion is the ultimate species that attacks the electron-rich positions on DNA bases, primarily the C8 of guanine, to form adducts. nih.gov Studies have confirmed that reactive N-hydroxy arylamine intermediates are generated during the metabolism of dinitropyrenes. nih.gov
K-region Epoxides : In addition to nitroreduction, ring oxidation represents an alternative metabolic activation pathway for PAHs. This process, often catalyzed by cytochrome P450 enzymes, can lead to the formation of epoxides, particularly at the electron-rich "K-region" of the polycyclic ring system. For pyrene, this corresponds to the 4,5-double bond. While the nitroreduction pathway is predominant for the genotoxicity of many nitro-PAHs, the formation of K-region epoxides cannot be discounted as a potential, albeit likely minor, pathway for forming DNA adducts with a compound like 1-Pyrenamine, 6-nitro-. Studies on the related compound 6-nitrochrysene (B1204248) show that a combination of ring oxidation and nitroreduction can occur, leading to different types of DNA lesions. nih.govresearchgate.net
Table 2: Key Metabolic Activation Intermediates
| Intermediate | Precursor | Activation Pathway | Reactive Species | Citation |
| N-hydroxy-1-amino-6-nitropyrene | 1-Pyrenamine, 6-nitro- | Nitroreduction | Aryl Nitrenium Ion | nih.gov |
| N-acetoxy-1-amino-6-nitropyrene | N-hydroxy-1-amino-6-nitropyrene | O-Acetylation | Aryl Nitrenium Ion | nih.gov |
| 1-Pyrenamine, 6-nitro- K-region epoxide | 1-Pyrenamine, 6-nitro- | Ring Oxidation | Epoxide | nih.govresearchgate.net |
Protein Adduct Formation Mechanisms
The same reactive electrophilic intermediates generated during the metabolic activation of 1-Pyrenamine, 6-nitro- are also capable of forming covalent bonds with nucleophilic sites on proteins. The aryl nitrenium ion, being a potent electrophile, can react with nucleophilic amino acid residues such as cysteine, lysine, and histidine. This adduction to proteins can alter their structure and function, contributing to the molecular effects of the compound. While the formation of protein adducts by nitro-PAHs is a recognized phenomenon, specific studies detailing the precise protein targets and adduction sites for 1-Pyrenamine, 6-nitro- are not extensively documented.
Non-Covalent Interactions with Biomolecules
Beyond covalent modification, 1-Pyrenamine, 6-nitro- can interact with DNA through non-covalent means, primarily intercalation. The large, planar, and aromatic pyrene ring system is well-suited to insert itself between the base pairs of the DNA double helix. This π-π stacking interaction is stabilized by van der Waals forces.
This mode of binding does not involve the formation of a chemical bond but can still have significant biological consequences. Intercalation can cause localized distortions in the DNA structure, such as unwinding of the helix and an increase in the distance between adjacent base pairs. These structural alterations can interfere with DNA replication and transcription processes and may hinder the access of DNA repair enzymes to sites of damage.
Molecular Mechanisms Altering Cellular Processes
The interaction of 1-Pyrenamine, 6-nitro- with macromolecules, particularly DNA, initiates a cascade of events that can alter normal cellular processes.
Interference with DNA Replication and Transcription : The presence of bulky covalent adducts, such as N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene, on the DNA template can act as a physical block to the progression of DNA and RNA polymerases. This stalling of replication and transcription machinery can disrupt the cell cycle. Studies on similar adducts have shown they can cause DNA replication to stall. nih.gov
Induction of Mutations : If the cell attempts to replicate past the DNA lesion, a process known as translesion synthesis (TLS) may occur. TLS is carried out by specialized, low-fidelity DNA polymerases that can insert a base opposite the damaged nucleotide. However, this process is often error-prone and is a major source of point mutations, such as base substitutions (e.g., G→T transversions) and frameshifts. nih.gov These DNA lesions, if not properly repaired before the next round of DNA replication, can become fixed as permanent mutations in the genome. nih.gov
Activation of DNA Repair Pathways : The cell possesses sophisticated DNA repair mechanisms to detect and remove adducts. The presence of 1-Pyrenamine, 6-nitro- derived adducts can trigger these pathways, such as nucleotide excision repair (NER). The efficiency of repair can depend on the specific structure and conformation of the adduct. Inefficient or failed repair can lead to the persistence of the DNA damage, increasing the likelihood of mutations.
Q & A
Q. What statistical methods resolve batch-to-batch variability in synthesis yields?
- Methodological Answer : Perform ANOVA to identify critical variables (e.g., reagent purity, temperature fluctuations). Use Design of Experiments (DoE) to optimize parameters (e.g., Central Composite Design for reaction time/temperature interactions). Report 95% confidence intervals and effect sizes in supplementary data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
